Kamebakaurin
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Overview
Description
Kamebakaurin is a naturally occurring kaurane diterpenoid compound found in plants such as Rabdosia japonica and Rabdosia excisa. It has been traditionally used in Chinese medicine for its anti-inflammatory and anti-allergic properties . Recent studies have shown that this compound exhibits significant biological activities, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Kamebakaurin can be extracted from the cauline leaves of Isodon excisa using an ultrasonic extraction method. The extraction involves using ethanol (70%) at a temperature of 50°C for 30 minutes, repeated three times. The extract is then purified using D101 macropore resin and JTY-1 reversed-phase resin column chromatography, followed by silica gel column chromatography and recrystallization to achieve a purity of over 98% .
Industrial Production Methods
The industrial production of this compound involves similar extraction and purification processes, optimized for large-scale production. The use of ultrasonic extraction and high-performance liquid chromatography (HPLC) ensures efficient extraction and high purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Kamebakaurin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of this compound derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Kamebakaurin has a wide range of scientific research applications:
Chemistry: It is used as a lead compound for synthesizing new derivatives with potential biological activities.
Medicine: It has potential therapeutic applications in treating inflammatory diseases, allergies, and cancer
Industry: this compound is explored for its use in developing new pharmaceuticals and as a natural product in health supplements.
Mechanism of Action
Kamebakaurin exerts its effects by directly targeting the DNA-binding activity of the p50 subunit of NF-κB, a key transcription factor involved in inflammation and immune responses . By inhibiting NF-κB activation, this compound reduces the expression of pro-inflammatory genes and proteins, thereby exerting its anti-inflammatory and anti-allergic effects . Additionally, this compound inhibits the phosphorylation of spleen tyrosine kinase (Syk), further contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Kamebakaurin is unique among kaurane diterpenoids due to its potent inhibition of NF-κB activation. Similar compounds include:
Oridonin: Another kaurane diterpenoid with anti-inflammatory and anticancer properties.
Isodon diterpenoids: A group of compounds with similar structures and biological activities, including anti-inflammatory and anticancer effects.
This compound stands out due to its specific mechanism of action targeting the p50 subunit of NF-κB, making it a valuable compound for further research and potential therapeutic applications .
Properties
IUPAC Name |
(1R,2R,4R,8S,9R,10S,13S,16R)-2,8,16-trihydroxy-9-(hydroxymethyl)-5,5-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-15-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-10-11-4-5-12-19(9-21)13(18(2,3)7-6-14(19)22)8-15(23)20(12,16(10)24)17(11)25/h11-15,17,21-23,25H,1,4-9H2,2-3H3/t11-,12-,13+,14-,15+,17+,19-,20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSUEVLJUHPROF-BIGDWJEQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2(C1CC(C34C2CCC(C3O)C(=C)C4=O)O)CO)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC[C@@H]([C@@]2([C@@H]1C[C@H]([C@]34[C@H]2CC[C@H]([C@H]3O)C(=C)C4=O)O)CO)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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